molecular formula C11H10O3 B3049814 5-Methoxy-2-methyl-4H-chromen-4-one CAS No. 22105-23-3

5-Methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B3049814
CAS No.: 22105-23-3
M. Wt: 190.19 g/mol
InChI Key: VMYWMHRGHYPDRO-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4H-chromen-4-one: is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromenone core structure with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Methoxy-2-methyl-4H-chromen-4-one is through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For instance, the reaction between 5-methoxyresorcinol and ethyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using mechanochemical methods. This involves the use of a high-speed ball mill mixer to facilitate the reaction under solvent-free conditions, which is both rapid and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include quinones, chromanols, and various substituted chromenones .

Scientific Research Applications

5-Methoxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological effects of 5-Methoxy-2-methyl-4H-chromen-4-one are primarily due to its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it induces apoptosis through the activation of caspases and the inhibition of cell proliferation .

Comparison with Similar Compounds

  • 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
  • 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one

Comparison: 5-Methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the methoxy group at the 5-position enhances its antioxidant properties, while the methyl group at the 2-position influences its reactivity in chemical reactions .

Properties

IUPAC Name

5-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-8(12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYWMHRGHYPDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470597
Record name 2-methyl-5-methoxy-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22105-23-3
Record name 2-methyl-5-methoxy-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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